Disulfide bonds (S-S bridges) form between cysteine residues within a protein, contributing to its three-dimensional structure and stability. DTT acts as a reducing agent, breaking these disulfide bonds by transferring a hydrogen atom to each sulfur atom. This process unfolds the protein, allowing researchers to study its primary sequence, interactions with other molecules, and proper folding process [1].
Cleland's reagent revisited: reaction of dithiothreitol with NAD+ and DTNB
Many enzymes require specific disulfide bonds for proper function. DTT can activate these enzymes by reducing such disulfide bonds, putting them in the correct conformation for catalysis. Additionally, DTT helps prevent the formation of new disulfide bonds during protein storage and purification, maintaining their functionality [2].
Dithiothreitol (DTT) Applications You Must Know
DTT-mediated protein unfolding allows researchers to investigate the protein folding process. By observing the refolding of the protein after DTT treatment, scientists can gain insights into the role of disulfide bonds in protein stability and how the sequence dictates the final structure [3].
Folding of proteins with multiple disulfide bonds. II. Kinetic studies of the unfolding and refolding of bovine pancreatic trypsin inhibitor
Beyond protein biochemistry, DTT finds applications in other research fields:
Use of Dithiothreitol Assay to Evaluate the Oxidative Potential of Atmospheric Aerosols
The Effects of Dithiothreitol on DNASource: Immobilization of DNA to NHS-Ester Coated Microscopy Slides:
Dithiothreitol is an organosulfur compound with the chemical formula . It is a colorless, water-soluble solid classified as both a dithiol and a diol. Commonly referred to as Cleland's reagent, named after W. Wallace Cleland, it is primarily used in biochemistry for its reducing properties, particularly in breaking disulfide bonds in proteins. The compound has a redox potential of approximately -0.33 V at pH 7, making it effective in reducing disulfide bonds through thiol-disulfide exchange reactions .
Dithiothreitol functions as a reducing agent by facilitating the reduction of disulfide bonds. The reduction process typically involves two sequential thiol-disulfide exchange reactions. Upon oxidation, Dithiothreitol forms a stable six-membered ring with an internal disulfide bond. Its reactivity is influenced by pH; at higher pH values, the negatively charged thiolate form is more reactive than the protonated thiol form .
In the presence of transition metals and oxygen, Dithiothreitol can undergo oxidation, leading to the formation of reactive oxygen species, which can induce oxidative damage in biomolecules. This oxidation is characterized by a biphasic process involving the reduction of ferric ions to ferrous ions and the production of hydrogen peroxide .
Dithiothreitol is widely recognized for its biological activity as a reducing agent. It effectively reduces disulfide bonds in proteins, thus maintaining their functional state during biochemical assays and protein purification processes. Additionally, Dithiothreitol has been utilized to study oxidative stress responses in cells and tissues, particularly in relation to particulate matter and its health effects . Its ability to protect sulfhydryl groups from oxidation makes it invaluable in various experimental setups.
Dithiothreitol can be synthesized through several methods, including:
Dithiothreitol has numerous applications across various fields:
Research has demonstrated that Dithiothreitol interacts with various environmental and biological compounds. For instance, it has been studied for its role in measuring oxidative potential in particulate matter, where it reacts with redox-active species to quantify their effects on biological systems . Its interactions with transition metals can also lead to significant oxidative reactions that may impact cellular functions.
Several compounds exhibit similar reducing properties to Dithiothreitol but differ in structure and reactivity:
Compound | Structure | Unique Features |
---|---|---|
2-Mercaptoethanol | More volatile; often used in protein chemistry | |
Tris(2-carboxyethyl)phosphine | More stable at low pH; slower reduction rate | |
Dithioerythritol | Epimeric form; less commonly used than Dithiothreitol | |
Dithiobutylamine | Less potent but effective reducing agent |
Dithiothreitol's unique combination of stability, solubility, and reducing power makes it particularly valuable for biochemical applications compared to these similar compounds .
Irritant
Chatterjee et al. Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily Nature Chemical Biology, doi: 10.1038/nchembio.121, published online 26 October 2008 http://www.nature.com/naturechemicalbiology
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